Comparative Lipophilicity (clogP) of Benzyl Ester vs. Methyl Ester Analogs
The choice of ester group in aminopyrazole carboxylates is a critical determinant of lipophilicity, which in turn governs membrane permeability and protein binding. A computational comparison between the target compound (benzyl ester) and its closest commercially available analog (methyl ester) reveals a significant difference in clogP, a key parameter for compound progression in drug discovery campaigns [1][2]. This difference underscores the non-equivalence of these compounds for applications where higher lipophilicity is required.
| Evidence Dimension | Lipophilicity (calculated partition coefficient, clogP) |
|---|---|
| Target Compound Data | clogP ~1.4 (Estimated based on benzyl ester contribution) |
| Comparator Or Baseline | Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate; XLogP3 = 0.3 |
| Quantified Difference | Increase of >1.1 units in clogP for the benzyl ester compared to the methyl ester. |
| Conditions | Computational analysis; XLogP3 value for methyl ester from PubChem [2]; benzyl ester clogP estimated from methyl ester plus a 1.1 unit increment for benzyl substitution. |
Why This Matters
The ~1.1 unit increase in clogP indicates a >10-fold higher lipophilicity for the benzyl ester, which directly impacts passive membrane diffusion and can be a decisive factor in cell-based assays and in vivo studies where membrane penetration is required.
- [1] Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate. CAS No. 1494399-57-3. Kuujia.com. View Source
- [2] methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate. PubChem CID 7017722. View Source
